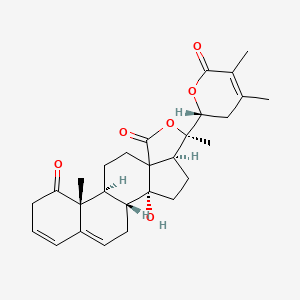
(+)-Withaphysalin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Withaphysalin D is a naturally occurring steroidal lactone compound found in the Withania genus, particularly in Withania somnifera, commonly known as Ashwagandha. This compound belongs to the withanolide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Withaphysalin D involves multiple steps, starting from simple precursors. The key steps typically include the formation of the steroidal backbone, introduction of the lactone ring, and functionalization of the molecule to achieve the desired stereochemistry. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as plant cell culture and genetic engineering, have shown promise in producing this compound in larger quantities. These methods involve the cultivation of Withania somnifera cells under controlled conditions to enhance the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Withaphysalin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound. These products often exhibit different biological activities, making them valuable for further research.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel withanolide derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (+)-Withaphysalin D involves its interaction with multiple molecular targets and pathways. It has been shown to:
Inhibit NF-κB Pathway: Reduces inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Induce Apoptosis: Promotes programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Modulate Immune Response: Enhances the activity of immune cells, such as macrophages and lymphocytes.
Comparison with Similar Compounds
(+)-Withaphysalin D is unique among withanolides due to its specific stereochemistry and biological activities. Similar compounds include:
Withaferin A: Known for its potent anti-cancer properties.
Withanolide A: Exhibits neuroprotective and anti-inflammatory effects.
Withanolide D: Similar structure but different biological activities compared to this compound.
Properties
CAS No. |
91599-21-2 |
|---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 |
InChI Key |
LNINXSFPCHLADE-OZKLRMFXSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















